3-Methyl Hippuric Acid-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

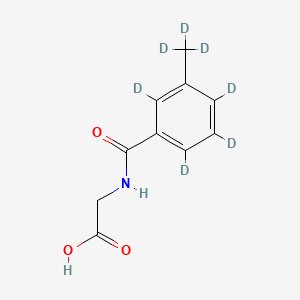

2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKNMHEIJUKEX-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylhippuric Acid-d7 as a Metabolite of Xylene Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylhippuric acid-d7, its role as a key metabolite in xylene exposure, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and professionals in drug development who are engaged in toxicological studies, occupational health and safety, and environmental exposure assessments.

Introduction

Xylene, a widely used industrial solvent, is a volatile organic compound that poses potential health risks upon exposure. Monitoring exposure to xylene is crucial for ensuring workplace safety and understanding its toxicological effects. The primary method for biomonitoring xylene exposure is through the analysis of its metabolites in biological matrices, most commonly urine. Following exposure, xylene is metabolized in the body to methylhippuric acids, which are then excreted. 3-Methylhippuric acid is one of the major isomers formed from the metabolism of m-xylene. Its deuterated analog, 3-Methylhippuric acid-d7, serves as an essential internal standard for accurate quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring precise and reliable measurement of xylene exposure.

Metabolic Pathway of Xylene

Upon entering the body, primarily through inhalation, xylene is metabolized in the liver. The metabolic process involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with glycine. This results in the formation of methylhippuric acid isomers (o-, m-, and p-methylhippuric acid), which are then excreted in the urine.[1] The specific isomer of methylhippuric acid formed depends on the isomer of xylene to which an individual was exposed. For instance, m-xylene is metabolized to 3-methylhippuric acid.[1]

Quantitative Data on 3-Methylhippuric Acid in Urine

The concentration of methylhippuric acids in urine is a reliable biomarker for assessing xylene exposure. The following tables summarize quantitative data from various studies.

Table 1: Urinary Concentrations of Methylhippuric Acids in Exposed and Control Groups

| Population | 3-Methylhippuric Acid Concentration (g/g creatinine) | Reference |

| Gas Station Workers (Exposed Group) | 0.017 (mean) | |

| Gas Station Workers (Control Group) | 0.002 (mean) | |

| Surgical Nurses (Exposed to Surgical Smoke) | Higher than administrative staff, nurse anesthetists, and surgeons (median concentrations not specified) | [2] |

| Subjects working in gasoline stations | 468.824 ppm (mean for total MHA) | [3] |

| Subjects working in industrial areas | 36.1945 ppm (mean for total MHA) | [3] |

| Control Subjects | 16.297 ppm (mean for total MHA) | [3] |

Table 2: Biological Exposure Indices (BEIs) for Methylhippuric Acids

| Analyte | BEI | Reference |

| Methylhippuric acids | 1.5 g/g creatinine (end of shift) | [4][5] |

Table 3: Method Validation Parameters for the Analysis of Methylhippuric Acids

| Analytical Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | 3-Methylhippuric acid | 6 | - | - | [4] |

| HPLC-UV | 2-Methylhippuric acid | 5 | - | - | [4] |

| HPLC-UV | 4-Methylhippuric acid | 6 | - | - | [4] |

| LC-MS/MS | o-/m-/p-Methylhippuric acids | - | - | 86 - 106 | [2] |

Experimental Protocols

Accurate quantification of 3-methylhippuric acid relies on robust and validated analytical methods. Below are detailed experimental protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Sample Collection and Storage

-

Sample Type: Urine.[6]

-

Collection: Collect spot urine samples, preferably at the end of a work shift.[4] For some studies, a first morning void may be recommended to obtain a more concentrated sample.[6]

-

Preservation: Add a few crystals of thymol to the collection bottle as a preservative.[4]

-

Storage: Store samples at 4°C for up to 30 days. For longer-term storage, freeze at -20°C.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis

This protocol is based on the NIOSH 8301 method.[4]

-

Pipette 1.0 mL of the urine sample into a 15-mL glass tube.

-

Add 80 µL of 6 N HCl and 0.3 g of sodium chloride. Mix thoroughly.

-

Add 4 mL of ethyl acetate and mix by rotation for 2 minutes.

-

Centrifuge at approximately 100 x g for 5 minutes.[4]

-

Transfer 200 µL of the upper organic layer to an HPLC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30°C.[4]

-

Reconstitute the residue in 200 µL of the mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This is a general protocol based on common SPE procedures for acidic compounds from urine.[3]

-

Precondition an Oasis HLB SPE cartridge with 6 mL of methanol followed by 6 mL of water.[3]

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with two 5 mL aliquots of acetone.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 30°C.[3]

-

Reconstitute the dried extract in 500 µL of a water/methanol (70:30, v/v) solution.[3]

Instrumental Analysis: HPLC-UV

This method is adapted from the NIOSH 8301 method.[4]

-

Instrument: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: 84:16:0.025 (v/v/v) water/acetonitrile/glacial acetic acid.[4]

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 254 nm.[4]

-

Injection Volume: 10 µL.[4]

Instrumental Analysis: LC-MS/MS

This is a representative LC-MS/MS method for the analysis of methylhippuric acids.

-

Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C18.

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol is commonly employed.[7]

-

Ionization Mode: Negative ion mode is often used for these acidic analytes.[7]

-

Internal Standard: 3-Methylhippuric acid-d7 is used as an internal standard for the quantification of 3-methylhippuric acid to correct for matrix effects and variations in instrument response.

Conclusion

The quantification of 3-methylhippuric acid in urine is a robust and reliable method for the biological monitoring of xylene exposure. The use of the deuterated internal standard, 3-Methylhippuric acid-d7, is critical for achieving high accuracy and precision in analytical methods such as LC-MS/MS. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and scientists to effectively monitor xylene exposure and contribute to the safety and health of individuals in occupational and environmental settings.

References

- 1. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. cdc.gov [cdc.gov]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

The Biological Significance of Deuterated 3-Methyl Hippuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated 3-Methyl Hippuric Acid (d-3-MHA), a stable isotope-labeled analog of 3-Methyl Hippuric Acid (3-MHA), holds significant importance in the realms of toxicology, environmental health, and drug metabolism studies. While not biologically active in its own right, its primary role as an internal standard for the accurate quantification of 3-MHA is indispensable. 3-MHA is a well-established biomarker for human exposure to xylene, a prevalent industrial solvent. This guide delves into the core biological significance of deuterated 3-MHA, detailing its application, the metabolic pathway of its non-deuterated counterpart, and the broader implications of deuteration in modern drug development and metabolic research.

Introduction: The Role of 3-Methyl Hippuric Acid as a Biomarker

3-Methyl Hippuric Acid is a metabolite of m-xylene, one of the three isomers of xylene.[1][2] Xylenes are aromatic hydrocarbons extensively used as solvents in various industries, including paint, rubber, and leather, as well as in gasoline.[3] Human exposure to xylene, both in occupational and environmental settings, is a significant health concern, with potential effects on the central nervous system.[3]

Upon inhalation or dermal absorption, xylene is metabolized in the liver. The metabolic process involves oxidation of a methyl group to a carboxylic acid, forming m-toluic acid, which is subsequently conjugated with the amino acid glycine to produce 3-Methyl Hippuric Acid.[4] This water-soluble conjugate is then efficiently excreted in the urine.[4] The concentration of 3-MHA in urine is directly proportional to the extent of xylene exposure, making it a reliable biomarker for biological monitoring.[4][5]

The Critical Role of Deuterated 3-Methyl Hippuric Acid

The biological significance of deuterated 3-Methyl Hippuric Acid, most commonly 3-Methyl Hippuric Acid-d7, lies in its application as an internal standard for analytical quantification.[6] In quantitative analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte.

The ideal internal standard is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated compounds are perfect for this role. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, such as polarity and chromatographic retention time. This allows it to co-elute with the non-deuterated 3-MHA during chromatography but be separately detected by the mass spectrometer due to its higher mass-to-charge ratio.

By comparing the instrument's response of the known concentration of the deuterated internal standard to the response of the native analyte, any variations in sample preparation, injection volume, and instrument response can be corrected for, leading to highly accurate and precise quantification of 3-MHA levels in biological matrices like urine.

Experimental Workflow for 3-MHA Quantification

References

- 1. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 2. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylhippuric Acid (3MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 5. hsl.gov.uk [hsl.gov.uk]

- 6. medchemexpress.com [medchemexpress.com]

3-Methyl Hippuric Acid-d7 CAS number and molecular weight

An In-Depth Technical Guide to 3-Methyl Hippuric Acid-d7

This technical guide provides comprehensive information on this compound, a deuterated analog of 3-Methyl Hippuric Acid. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document covers the compound's chemical properties, applications, and relevant experimental protocols.

Core Compound Information

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] Its stable isotope labeling allows for precise quantification of its non-deuterated counterpart, 3-Methyl Hippuric Acid, in biological matrices using mass spectrometry and liquid chromatography techniques.[1] The parent compound, 3-methylhippuric acid, is a metabolite of m-xylene, making its measurement in urine a key biomarker for monitoring xylene exposure.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 1216551-07-3 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₀H₄D₇NO₃ | [1][4][6][7][8] |

| Molecular Weight | 200.24 g/mol | [1][4][7][8] |

| IUPAC Name | N-(3-Methylbenzoyl)glycine-d7 | [1] |

| Synonyms | m-Methylhippuric Acid-d7, m-Toluric Acid-d7 | [1][7][8] |

| Appearance | White to off-white solid | [6] |

| Purity | >95% (HPLC) | [5] |

Applications in Research

The primary application of this compound is as an internal standard for the quantitative analysis of 3-methylhippuric acid. The incorporation of seven deuterium atoms provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry, which is considered a gold-standard quantification technique.

Additionally, substituted hippurate analogs have been identified as substrates and inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM).[7][9]

Metabolic Pathway

The non-deuterated form, 3-methylhippuric acid, is a biological indicator of exposure to the industrial solvent m-xylene. The metabolic conversion process is a key area of study in toxicology and occupational health.

References

- 1. veeprho.com [veeprho.com]

- 2. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. omsynth.com [omsynth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

The Role of 3-Methyl Hippuric Acid-d7 in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 3-Methyl Hippuric Acid-d7 (3-MHA-d7) in metabolomics research. Primarily utilized as a stable isotope-labeled internal standard, 3-MHA-d7 is indispensable for the accurate quantification of its unlabeled counterpart, 3-Methyl Hippuric Acid (3-MHA), a key biomarker for assessing exposure to m-xylene. This guide delves into the metabolic pathways, experimental protocols, and data presentation pertinent to the application of 3-MHA-d7 in occupational health, environmental monitoring, and drug development.

Core Concepts: The Significance of Isotope Dilution

In metabolomics, particularly in quantitative studies using mass spectrometry, significant variations can arise from sample preparation and instrumental analysis. The principle of isotope dilution mass spectrometry (IDMS) is employed to mitigate these errors. By introducing a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, 3-MHA-d7) into the sample at an early stage, any loss of the analyte during sample processing or fluctuations in instrument response will affect both the labeled and unlabeled compounds equally.[1][2] This allows for highly accurate and precise quantification of the endogenous analyte (3-MHA) by measuring the ratio of the unlabeled to the labeled compound.[1][3][4]

Deuterium-labeled standards like 3-MHA-d7 are commonly used due to their cost-effectiveness. However, it is crucial to consider potential isotopic effects and the stability of the deuterium labels during method development.[5]

Metabolic Pathway of m-Xylene

3-Methyl Hippuric Acid is a primary metabolite of m-xylene, a volatile organic compound widely used in industrial solvents and present in gasoline.[6][7] Understanding the metabolic conversion of m-xylene to 3-MHA is fundamental to its use as a biomarker. The metabolic process primarily occurs in the liver and involves a two-step enzymatic conversion.[6][7]

First, the methyl group of m-xylene is oxidized to form m-toluic acid. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system. Subsequently, m-toluic acid is conjugated with the amino acid glycine to produce 3-Methyl Hippuric Acid, which is then excreted in the urine.[6]

Experimental Protocols for Quantification of 3-Methyl Hippuric Acid

The quantification of 3-MHA in biological matrices, typically urine, is most accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-MHA-d7 as an internal standard. The following protocol is a generalized methodology based on established methods such as the NIOSH 8301 method and other published research.[8][9][10][11]

Materials and Reagents

-

This compound (Internal Standard)

-

3-Methyl Hippuric Acid (Analytical Standard)

-

Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)

-

Formic Acid or Acetic Acid (LC-MS grade)

-

Ultrapure Water

-

Urine samples (collected from exposed and control subjects)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-MHA and 3-MHA-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the 3-MHA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards at concentrations spanning the expected range in the samples.

-

Internal Standard Spiking Solution: Dilute the 3-MHA-d7 stock solution to a fixed concentration (e.g., 1 µg/mL) in the same solvent as the working standards.

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to pellet any particulate matter.

-

Aliquoting: Transfer a precise volume of the urine supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed volume of the 3-MHA-d7 internal standard spiking solution to each urine sample, calibration standard, and quality control sample.

-

Protein Precipitation/Extraction: Add a protein precipitating solvent, such as acetonitrile or methanol (typically 3-4 volumes), to each tube. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase starting condition if concentration is needed.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to separate 3-MHA from other urinary components.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for hippuric acids.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both 3-MHA and 3-MHA-d7 need to be optimized on the specific instrument.

-

Data Presentation and Interpretation

The use of 3-MHA-d7 allows for the generation of robust quantitative data. Results are typically presented in tables that compare the concentrations of 3-MHA in different study groups.

Table 1: Representative Quantitative Data for Urinary 3-Methyl Hippuric Acid

| Sample Group | Number of Subjects (n) | Mean 3-MHA Concentration (µg/mL) | Standard Deviation (µg/mL) |

| Control (Non-Exposed) | 50 | 0.5 | 0.2 |

| Occupationally Exposed | 50 | 15.2 | 8.5 |

Note: The values in this table are illustrative and will vary depending on the specific study population and exposure levels.

The concentration of 3-MHA is often normalized to urinary creatinine levels to account for variations in urine dilution. The Threshold Limit Value (TLV) for methylhippuric acids in urine, as recommended by organizations like the American Conference of Governmental Industrial Hygienists (ACGIH), is typically around 1.5 g/g creatinine for end-of-shift samples.[9]

Applications in Drug Development

Beyond its role in toxicology and occupational health, the principles of using stable isotope-labeled internal standards like 3-MHA-d7 are fundamental in drug development. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, deuterated or ¹³C-labeled versions of drug candidates and their metabolites are used for:

-

Accurate Bioanalysis: Quantifying drug and metabolite concentrations in various biological matrices (plasma, urine, tissues).

-

Metabolite Identification: Aiding in the structural elucidation of novel metabolites.

-

Mass Balance Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The methodologies and workflows established for biomarkers like 3-MHA provide a solid foundation for developing robust analytical methods for new chemical entities in the pharmaceutical pipeline.

Conclusion

This compound is a vital tool in modern metabolomics research, enabling the precise and accurate quantification of 3-Methyl Hippuric Acid. Its application as an internal standard in LC-MS/MS-based methods is a cornerstone of reliable biomarker monitoring for m-xylene exposure. The principles and protocols outlined in this guide are not only crucial for researchers in environmental and occupational health but also offer a valuable framework for scientists engaged in the broader field of drug development and clinical metabolomics. The continued use and refinement of such stable isotope dilution techniques will undoubtedly lead to more robust and reproducible findings in the quest to understand the complex interplay of metabolites in health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. mdcampbell.com [mdcampbell.com]

- 9. cdc.gov [cdc.gov]

- 10. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 11. brieflands.com [brieflands.com]

Physical and chemical characteristics of 3-Methyl Hippuric Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methylhippuric Acid-d7, its metabolic origins, and its application in analytical methodologies. This deuterated standard is crucial for the accurate quantification of 3-Methylhippuric acid, a key biomarker for xylene exposure.

Core Physical and Chemical Characteristics

3-Methylhippuric Acid-d7 is the stable isotope-labeled analog of 3-Methylhippuric acid. Deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.[1][2]

Quantitative Data Summary

The key physical and chemical properties of 3-Methylhippuric Acid-d7 are summarized in the table below.

| Property | Value | Citations |

| IUPAC Name | 2-[[3-(Methyl-d3)benzoyl-2,4,5,6-d4]amino]acetic acid | [3] |

| Synonyms | m-Methylhippuric acid-d7, m-Toluric acid-d7, N-(3-Methylbenzoyl)glycine-d7 | [1][3] |

| CAS Number | 1216551-07-3 | [4] |

| Molecular Formula | C₁₀D₇H₄NO₃ | [3][4] |

| Molecular Weight | 200.24 g/mol | [3][5] |

| Accurate Mass | 200.118 Da | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | >95% (as determined by HPLC) | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| Storage Conditions | Powder: -20°C (stable for 3 years); In Solvent: -80°C (stable for 6 months) | [5] |

| Melting Point | Data not available (Unlabeled form: 138-140 °C) | [6][7] |

| Boiling Point | Data not available | [6] |

Metabolic Pathway of Parent Compound

3-Methylhippuric acid is not an endogenous human metabolite but rather a biomarker of exposure to the industrial solvent m-xylene.[8][9] The metabolic conversion occurs primarily in the liver. Initially, the methyl group of m-xylene is oxidized to form m-toluic acid. This intermediate is then conjugated with the amino acid glycine through the action of the enzyme glycine N-acyltransferase.[10][11][12] The resulting 3-Methylhippuric acid is water-soluble and is efficiently excreted in the urine, making it a reliable indicator of recent xylene exposure.[10]

Caption: Metabolic conversion of m-xylene to 3-Methylhippuric acid for urinary excretion.

Experimental Protocols

The quantification of 3-Methylhippuric acid in biological matrices, typically urine, is essential for biomonitoring studies. The use of 3-Methylhippuric Acid-d7 as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring analytical accuracy.

The following protocol is adapted from the NIOSH 8301 method for the analysis of methylhippuric acids in urine by HPLC, illustrating the integration of a deuterated internal standard for a modern LC-MS/MS application.[10]

Reagents and Materials

-

Analytes: 3-Methylhippuric acid standard, 3-Methylhippuric Acid-d7 (Internal Standard).

-

Solvents: Ethyl acetate (HPLC grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid.

-

Reagents: 6N Hydrochloric acid, Sodium chloride, Deionized water.

-

Sample Matrix: Human urine (can be from exposed individuals or a pooled, unexposed source for calibration).

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 1.0 mL of urine sample in a glass tube, add a known concentration of 3-Methylhippuric Acid-d7 internal standard solution.

-

Acidification: Add 80 µL of 6N HCl and mix. Add 0.3 grams of sodium chloride to saturate the solution.[10]

-

Extraction: Add 4 mL of ethyl acetate, cap the tube, and mix by rotation for 2 minutes.[10]

-

Phase Separation: Centrifuge at approximately 100 x g for 5 minutes to separate the organic and aqueous layers.[10]

-

Solvent Transfer: Carefully transfer 200 µL of the upper organic layer (ethyl acetate) to a clean HPLC vial.[10]

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen, optionally in a heated water bath (approx. 30°C).[10]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

3-Methylhippuric acid: Q1 -> Q3 (e.g., m/z 192 -> 77)

-

3-Methylhippuric Acid-d7: Q1 -> Q3 (e.g., m/z 200 -> 84) (Note: Specific transitions must be optimized in the laboratory)

-

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank urine with known concentrations of unlabeled 3-Methylhippuric acid.

-

Spike each calibration standard with the same fixed concentration of 3-Methylhippuric Acid-d7 internal standard.

-

Process the calibrators and unknown samples as described in the sample preparation section.

-

Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

-

Calculate the concentration of 3-Methylhippuric acid in the unknown samples using the regression equation from the calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a biomonitoring assay using a deuterated internal standard.

Caption: Workflow for quantifying urinary 3-Methylhippuric acid using a deuterated standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdcampbell.com [mdcampbell.com]

- 5. metbio.net [metbio.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. oem.bmj.com [oem.bmj.com]

- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 9. researchgate.net [researchgate.net]

- 10. cdc.gov [cdc.gov]

- 11. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

Methodological & Application

Application Note: Quantification of 3-Methylhippuric Acid in Human Urine using 3-Methylhippuric Acid-d7 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-methylhippuric acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Methylhippuric acid is a key biomarker for exposure to m-xylene. The method utilizes a stable isotope-labeled internal standard, 3-Methylhippuric Acid-d7, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol outlines a straightforward sample preparation procedure followed by a rapid UPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in toxicology studies, occupational exposure monitoring, and clinical research.

Introduction

Xylene is a widely used industrial solvent, and human exposure can occur in various occupational settings. The three isomers of xylene (ortho, meta, and para) are metabolized in the body to their corresponding methylhippuric acids, which are then excreted in the urine. The quantification of these metabolites is a reliable method for assessing exposure levels. 3-Methylhippuric acid is the specific metabolite of m-xylene.

LC-MS/MS has become the preferred technique for the analysis of biomarkers in complex biological matrices like urine due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as 3-Methylhippuric Acid-d7, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for any variability during sample preparation and analysis. This application note provides a detailed protocol for the determination of 3-methylhippuric acid in urine, which can be adapted for the simultaneous analysis of other isomers.

Experimental

Materials and Reagents

-

3-Methylhippuric Acid: (≥98% purity, Sigma-Aldrich or equivalent)

-

3-Methylhippuric Acid-d7 (ISTD): (99.4% atom D, C/D/N Isotopes or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Urine (drug-free)

Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 mm x 150 mm, or equivalent.[1]

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of 3-methylhippuric acid and 3-Methylhippuric Acid-d7 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-methylhippuric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of 3-Methylhippuric Acid-d7 at a suitable concentration (e.g., 10 µg/mL) in methanol.

Sample Preparation Protocol:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.

-

Add 390 µL of a 50:50 methanol/water solution.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

UPLC Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 85 | 15 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 85 | 15 |

| 8.0 | 85 | 15 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Methylhippuric Acid | 192.1 | 134.1 | 25 | 15 |

| 3-Methylhippuric Acid-d7 | 199.1 | 141.1 | 25 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-methylhippuric acid in human urine. The use of a stable isotope-labeled internal standard, 3-Methylhippuric Acid-d7, ensured the reliability of the results.

Data Presentation

The following table summarizes the performance characteristics of a similar method for methylhippuric acid isomers using a deuterated internal standard.[1] These values are provided as an example of the expected performance.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.41 µM |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85-115% |

| Carryover | No significant carryover observed |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for this application.

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Methylhippuric Acid.

Conclusion

This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of 3-methylhippuric acid in human urine using 3-Methylhippuric Acid-d7 as an internal standard. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in clinical and research laboratories. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, making it a reliable tool for biomonitoring of xylene exposure.

References

Application Note and Protocol for the Quantification of Hippuric Acid in Urine using 3-Methyl Hippuric Acid-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippuric acid is a metabolite of toluene and certain natural compounds found in food. Its quantification in urine is a valuable tool for monitoring occupational exposure to toluene and for research in areas such as toxicology and metabolomics. This application note provides a detailed protocol for the sensitive and accurate quantification of hippuric acid in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Methyl Hippuric Acid-d7, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The following diagram illustrates the major steps in the analytical procedure for the quantification of hippuric acid in urine.

Caption: Experimental workflow for hippuric acid quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

Hippuric Acid (analytical standard)

-

This compound (internal standard, IS)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control urine (drug-free)

-

Experimental Protocols

Preparation of Stock Solutions and Standards

-

Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of hippuric acid and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of hippuric acid by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 940 µL of ultrapure water to achieve a 20-fold dilution.

-

Vortex the mixture for 10 seconds.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a typical LC-MS/MS system and may require optimization for different instruments.

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 | |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Compound |

| Hippuric Acid | |

| This compound |

Note: The product ion for this compound should be determined by direct infusion of the standard and optimization of the collision energy.

Data Analysis and Quantification

-

Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of hippuric acid into control urine and processing them as described in section 4.2.

-

Peak Integration: Integrate the peak areas of the MRM transitions for both hippuric acid and the internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of hippuric acid to the peak area of the internal standard for each standard and unknown sample.

-

Regression Analysis: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a calibration curve.

-

Quantification: Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this method. These values may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of hippuric acid in urine. The use of this compound as an internal standard ensures accurate and precise results, making this protocol suitable for a wide range of research and clinical applications.

Application Note: High-Throughput Analysis of 3-Methylhippuric Acid in Urine using LC-MS/MS with a Deuterated Internal Standard

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methylhippuric Acid (3-MHA) in human urine. 3-MHA is a key biomarker for exposure to m-xylene.[1] The method utilizes 3-Methylhippuric Acid-d7 (3-MHA-d7) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][3] The protocol described herein is suitable for high-throughput analysis in clinical and research settings.

Introduction

Xylene is a widely used industrial solvent, and human exposure to it, particularly in occupational settings, requires careful monitoring.[1] The primary metabolite of m-xylene is 3-Methylhippuric Acid, which is excreted in the urine.[1] Therefore, the accurate quantification of urinary 3-MHA provides a reliable measure of xylene exposure. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as 3-Methylhippuric Acid-d7, is crucial for mitigating ion suppression or enhancement from the complex urine matrix, thereby ensuring reliable quantification.[2][3]

Experimental

Materials and Reagents

-

3-Methylhippuric Acid (≥98% purity)

-

3-Methylhippuric Acid-d7 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a working solution containing 3-Methylhippuric Acid-d7 in 10% methanol in water.

-

Vortex the mixture thoroughly.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: LC Parameters

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 3.0 | 5 |

Mass Spectrometry

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Methylhippuric Acid | 192.1 | 119.1 | 100 | 25 | 15 |

| 3-Methylhippuric Acid-d7 | 199.1 | 126.1 | 100 | 25 | 15 |

Note: The MRM transitions for 3-Methylhippuric Acid-d7 are estimated based on the fragmentation pattern of the non-deuterated compound. The precursor ion reflects the addition of a proton to the deuterated molecule (200.24 + 1 ≈ 201, operated in negative mode as [M-H]-, so 200.24-1 ≈ 199.1). The product ion corresponds to the deuterated toluoyl fragment.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of 3-Methylhippuric Acid in urine.

Table 5: Quantitative Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Upper Limit of Quantification (ULOQ) | 100 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | 85-115% |

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

Caption: Overall experimental workflow from sample preparation to data analysis.

The logical relationship for quantification using an internal standard is as follows:

Caption: Logic for quantification using the internal standard method.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 3-Methylhippuric Acid in urine. The use of 3-Methylhippuric Acid-d7 as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for routine monitoring of xylene exposure in occupational and environmental health settings.

References

Application Note: High-Performance Liquid Chromatography Method for 3-Methyl Hippuric Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3-Methyl Hippuric Acid-d7 using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Introduction

This compound is the deuterium-labeled form of 3-Methyl Hippuric Acid, a metabolite of m-xylene. Due to its stable isotope label, it is an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and toxicology studies, to ensure the accuracy and precision of the quantification of the non-labeled analyte.[1][2] This application note outlines a robust UPLC-MS/MS method for the analysis of this compound, which can be adapted for the quantification of 3-Methyl Hippuric Acid in biological matrices such as urine.

Experimental Protocols

Sample Preparation (from Urine)

This protocol is adapted from established methods for the extraction of methylhippuric acids from urine.[3][4]

-

Transfer 1.0 mL of the urine sample to a clean microcentrifuge tube.

-

Add the internal standard, this compound, at a concentration appropriate for the expected analyte levels.

-

Acidify the sample by adding 80 µL of 6N hydrochloric acid.

-

Add 0.3 g of sodium chloride and 4 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 6 minutes to separate the organic and aqueous layers.

-

Carefully transfer 200 µL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The following conditions are based on a validated method for the analysis of methylhippuric acid isomers.[1][5]

Table 1: HPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 200.1 | 126.1 | 0.1 | 25 | 15 |

| This compound | 200.1 | 80.1 | 0.1 | 25 | 20 |

Quantitative Data

The following tables represent typical performance characteristics for a method of this nature.

Table 4: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.185 |

| 500 | 5.932 |

| 1000 | 11.875 |

| Linearity (r²) | >0.995 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 3 | <10 | <10 | 90-110 |

| Medium | 75 | <10 | <10 | 90-110 |

| High | 750 | <10 | <10 | 90-110 |

Table 6: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Experimental Workflow

References

Application Notes and Protocols: 3-Methyl Hippuric Acid-d7 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Methyl Hippuric Acid-d7 (3-MHA-d7) in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This stable isotope-labeled internal standard is crucial for the accurate quantification of 3-Methyl Hippuric Acid (3-MHA), a key biomarker for assessing exposure to m-xylene.

Introduction to 3-Methyl Hippuric Acid and its Deuterated Analog

3-Methylhippuric acid is the primary urinary metabolite of m-xylene, an aromatic hydrocarbon widely used in industrial solvents and present in gasoline.[1][2] Monitoring 3-MHA levels in urine is a reliable method for biological monitoring of occupational and environmental exposure to m-xylene.[1][3]

This compound is a deuterium-labeled version of 3-MHA.[4][5] Due to its similar chemical and physical properties to the unlabeled analyte, it serves as an ideal internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard like 3-MHA-d7 corrects for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte.

Pharmacokinetic Applications

The primary pharmacokinetic application of 3-MHA-d7 is to support the quantitative analysis of 3-MHA in biological matrices, most commonly urine. This allows for the assessment of the absorption, metabolism, and excretion of m-xylene. By accurately measuring urinary 3-MHA, researchers can determine the extent of an individual's exposure to m-xylene.

Experimental Workflow for Quantification of 3-MHA in Urine

The general workflow for the analysis of urinary 3-MHA using 3-MHA-d7 as an internal standard is depicted below.

Caption: Experimental workflow for urinary 3-MHA analysis.

Pharmacodynamic Applications

While 3-MHA is a biomarker of exposure (a pharmacokinetic endpoint), its concentration can be correlated with the pharmacodynamic effects of xylene. Xylene exposure is known to cause various toxic effects, particularly on the central nervous system (CNS), respiratory system, liver, and kidneys.[6][7] By using 3-MHA-d7 to accurately quantify 3-MHA levels, researchers can establish a relationship between the degree of xylene exposure and the severity of these health effects.

Relationship between Xylene Exposure, Biomarker Formation, and Health Effects

The following diagram illustrates the link between m-xylene exposure, the metabolic activation to 3-MHA, and the subsequent potential for adverse health outcomes.

Caption: Xylene exposure, PK/PD relationship.

Metabolic Pathway of m-Xylene

The biotransformation of m-xylene to 3-methylhippuric acid primarily occurs in the liver. The initial and rate-limiting step is the oxidation of a methyl group, which is catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[1][8]

Caption: Metabolic pathway of m-xylene.

Experimental Protocols

Protocol 1: Quantification of 3-Methyl Hippuric Acid in Urine by LC-MS/MS

This protocol is based on established methods for the analysis of hippuric and methylhippuric acids in urine.[9][10]

1. Sample Preparation (based on NIOSH 8301 with modifications) [9]

-

To 1.0 mL of urine sample in a glass tube, add a known concentration of this compound solution as the internal standard.

-

Acidify the sample by adding 80 µL of 6 N HCl.

-

Add 0.3 g of NaCl and vortex to dissolve.

-

Perform a liquid-liquid extraction by adding 4.0 mL of ethyl acetate and rotating for 2 minutes.

-

Centrifuge the sample to separate the layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of 3-MHA from other urinary components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methyl Hippuric Acid | 192.1 | 93.1 |

| This compound | 199.1 | 100.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of methylhippuric acids in urine.

Table 1: Linearity and Detection Limits

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| 2-Methylhippuric Acid | 1.91 - 573.60 | > 0.999 | ~5 | ~15 |

| 3/4-Methylhippuric Acid | 2.00 - 598.65 | > 0.999 | ~6 | ~18 |

Data adapted from various sources.[9][11][12]

Table 2: Recovery and Precision

| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Methylhippuric Acids | 86 - 106 | < 5% | < 10% |

Data adapted from various sources.[10][13]

Conclusion

This compound is an indispensable tool for pharmacokinetic and pharmacodynamic studies related to m-xylene exposure. Its use as an internal standard ensures the high accuracy and precision required for reliable biomonitoring and for correlating exposure levels with potential health effects. The protocols and data presented here provide a solid foundation for researchers and scientists in the field of drug development and occupational health to implement robust analytical methods for the assessment of xylene exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 3. Xylene - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health Hazards of Xylene: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Methylhippuric Acid-d7 by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methylhippuric Acid-d7 (3-MHA-d7) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methylhippuric acid is a key biomarker for exposure to m-xylene. The use of its deuterated internal standard, 3-MHA-d7, allows for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. The protocol outlines procedures for sample extraction, derivatization to enhance volatility, and the specific GC-MS parameters for detection and quantification.

Introduction

3-Methylhippuric acid is a metabolite of m-xylene, a widely used industrial solvent. Monitoring its concentration in biological fluids, such as urine, is crucial for assessing occupational and environmental exposure. Stable isotope-labeled internal standards, like 3-Methylhippuric Acid-d7, are the gold standard for quantitative mass spectrometry-based assays. They co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, ensuring high accuracy and precision. This method employs a derivatization step, specifically trimethylsilylation, to increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from methodologies for the extraction of hippuric and methylhippuric acids from urine.[1][2]

a. Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine sample in a glass tube, add an appropriate amount of 3-Methylhippuric Acid-d7 as an internal standard.

-

Acidify the sample to a pH of less than 2 by adding 6 N HCl.

-

Add sodium chloride to saturate the aqueous phase.

-

Perform the extraction by adding 3 mL of ethyl acetate and vortexing for 10 minutes.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 4-6) and combine the organic extracts.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40-50°C.

b. Solid-Phase Extraction (SPE)

An alternative to LLE is the use of a strong anion exchange SPE cartridge.[2]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the acidified urine sample (as in LLE step 2) onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the 3-Methylhippuric Acid and its deuterated internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization: Trimethylsilylation

To increase volatility for GC analysis, the extracted and dried residue must be derivatized.[1]

-

To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Add 50 µL of a suitable solvent such as pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These should be optimized for the specific instrument being used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-17 or equivalent (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of 3-Methylhippuric Acid and its deuterated internal standard.

Table 1: Retention Time and Characteristic m/z Values

| Compound | Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 3-Methylhippuric Acid | TMS | ~15-17 | 119 | 91, 250, 265 |

| 3-Methylhippuric Acid-d7 | TMS | ~15-17 | 126 | 98, 257, 272 |

Note: Retention times are approximate and will vary depending on the specific GC column and conditions. The m/z values for the deuterated standard are predicted based on a +7 Da shift from the non-labeled compound.

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 5 - 70 µg/mL | [3] |

| Limit of Detection (LOD) | 1.0 - 2.5 µg/mL | [3] |

| Limit of Quantification (LOQ) | On-column ~386 pg | [1] |

| Recovery | ~92% | [1] |

Mandatory Visualization

References

Application Notes and Protocols: 3-Methyl Hippuric Acid-d7 in Toxicology and Environmental Health

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl Hippuric Acid-d7 as an internal standard in the quantitative analysis of 3-Methyl Hippuric Acid (3-MHA), a key biomarker for xylene exposure. The protocols and data presented are intended to guide researchers in toxicology, environmental health, and occupational safety in developing and validating robust analytical methods for biomonitoring.

Introduction

Xylene, a prevalent aromatic hydrocarbon in industrial solvents, paints, and gasoline, poses significant health risks upon exposure. Monitoring xylene exposure is crucial for assessing occupational and environmental health hazards. The primary method for this assessment is through the quantification of its major metabolite, 3-Methyl Hippuric Acid (3-MHA), in urine.[1] Accurate and precise measurement of 3-MHA is paramount for reliable risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. This "isotopic analog" serves as an internal standard. Because the deuterated standard is chemically identical to the native analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery or matrix effects.

Application: Biomonitoring of Xylene Exposure

The primary application of this compound is as an internal standard for the quantification of 3-MHA in urine samples. This allows for the accurate assessment of xylene exposure in various scenarios, including:

-

Occupational Health: Monitoring workers in industries such as painting, printing, and chemical manufacturing where xylene is used.[3]

-

Environmental Health Studies: Assessing xylene exposure in populations living near industrial sites or in areas with high traffic-related pollution.

-

Toxicology Research: Investigating the pharmacokinetics and metabolism of xylene in controlled studies.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for the analysis of 3-Methyl Hippuric Acid using this compound as an internal standard.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements within the same day, indicating the method's repeatability. |

| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days, indicating the method's intermediate precision. |

| Accuracy/Recovery (%) | 90 - 110% | The percentage of the true concentration that is measured, indicating the method's accuracy. |

Table 2: Example Calibration Curve Data

| Calibrator Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.012 | 1.1 | 110 |

| 5.0 | 0.060 | 4.9 | 98 |

| 25.0 | 0.305 | 25.4 | 101.6 |

| 100.0 | 1.210 | 99.8 | 99.8 |

| 500.0 | 6.050 | 501.5 | 100.3 |

| 1000.0 | 12.080 | 1002.0 | 100.2 |

Experimental Protocols

This section details a representative protocol for the quantification of 3-Methyl Hippuric Acid in human urine using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for the analysis of hippuric and methyl hippuric acids.[4][5]

Materials and Reagents

-

3-Methyl Hippuric Acid analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (control and patient samples)

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Protocol Steps

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of 3-Methyl Hippuric Acid and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 3-Methyl Hippuric Acid by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 25, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in control human urine.

-

Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.

-

Add 50 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.

-

Add 350 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Methyl Hippuric Acid: Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 106.1

-

This compound: Precursor ion (Q1) m/z 199.1 -> Product ion (Q3) m/z 113.1

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (3-MHA) and the internal standard (3-MHA-d7).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 3-MHA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Normalize the urinary 3-MHA concentration to creatinine concentration to account for urine dilution.

-

Visualizations

Metabolic Pathway of m-Xylene

Caption: Metabolic conversion of m-xylene to 3-Methylhippuric Acid.

Experimental Workflow for Urinary 3-MHA Analysis

Caption: Workflow for urinary 3-MHA analysis using LC-MS/MS.

Logical Relationship of IDMS

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

- 1. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. "Determination of Urinary Metabolites of Toluene and Xylenes in Paint W" by Ahmad Alturkstani, Radhouane Chakroun et al. [kauj.researchcommons.org]

- 4. cdc.gov [cdc.gov]

- 5. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Poor Signal Intensity of 3-Methyl Hippuric Acid-d7: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity issues encountered during the analysis of 3-Methyl Hippuric Acid-d7 (3-MHA-d7) by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (3-MHA-d7) is a deuterated analog of 3-Methyl Hippuric Acid. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Its main application is to ensure the accurate quantification of 3-Methyl Hippuric Acid and its isomers, which are biomarkers of exposure to xylene, in biological matrices such as urine.[2][3]

Q2: I am observing a very low or no signal for my 3-MHA-d7 internal standard. What are the potential causes?

Poor signal intensity for 3-MHA-d7 can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic conditions, and mass spectrometer settings. Common culprits include inefficient ionization, ion suppression from the sample matrix, improper storage and handling of the standard, or suboptimal instrument parameters.[4]

Q3: How should I properly store and handle my 3-MHA-d7 standard?